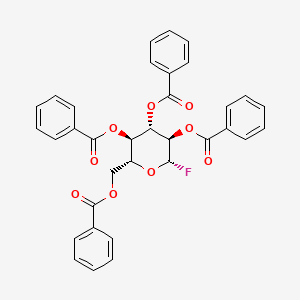

2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside is a synthetic compound . It is widely used in the synthesis of complex carbohydrates and glycoproteins . It can serve as an ideal glycosyl donor in the enzymatic synthesis of oligosaccharides and glycosides .

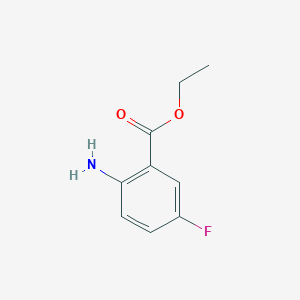

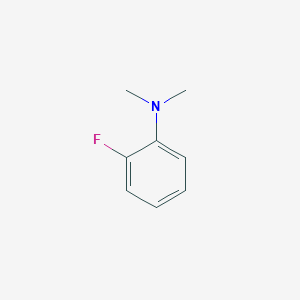

Molecular Structure Analysis

The molecular formula of this compound is C34H27FO9 . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 598.58 g/mol . It has a predicted boiling point of 702.8±60.0 °C and a predicted density of 1.36±0.1 g/cm3 .Applications De Recherche Scientifique

Carbohydrate Chemistry and Synthesis

- Applications :

- Building Block : It is commonly used as a building block for the synthesis of complex carbohydrates. Researchers utilize it to construct more intricate glycosides and oligosaccharides .

- Glycosylation Reactions : The compound enables the preparation of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives. These derivatives find applications in glycosylation reactions .

- Fluorinated Carbohydrates : The fluorine atom in the structure adds a unique property, making it valuable for studying carbohydrate interactions and metabolic pathways .

Biological and Medicinal Applications

- Applications :

- Natural Product Research : Investigate its potential as a natural product with therapeutic properties. For instance, related compounds have been found in traditional medicines used for treating rheumatalgia, wound healing, and other ailments .

- Antitumor and Allergy Prevention : Explore its effects on tumor promotion and allergy prevention. Some related compounds have demonstrated these properties .

Synthetic Methodology

- Applications :

- Anomeric Effect Studies : Investigate the anomeric effect during deacetylation and dealkylation processes. Both experimental and computational studies have demonstrated this effect .

Chemical Biology and Enzyme Inhibition

Mécanisme D'action

Target of Action

Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Mode of Action

It’s known that similar compounds can form oxonium intermediates upon deacetylation, which can then be attacked by water molecules to form corresponding glucopyranose .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbohydrate metabolism. It may influence the synthesis of disaccharides and glucose-6-phosphate , which are crucial components of various metabolic pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage temperature .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27FO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCLZCQOHOGFK-CMPUJJQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27FO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3r,4s,5r,6s)-3,4,5-tribenzoyloxy-6-fluoro-tetrahydropyran-2-yl]methyl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)